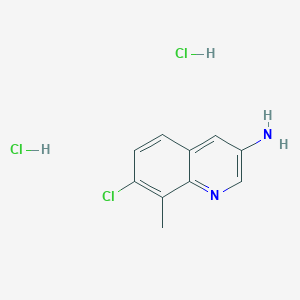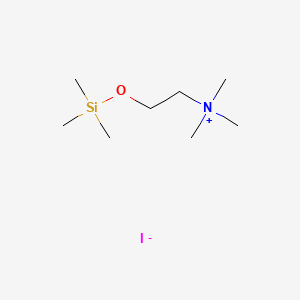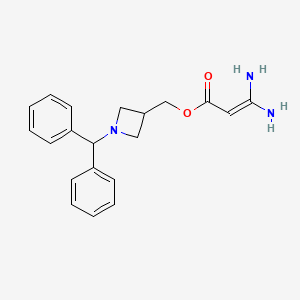
2-N,N-bis-(Octadecyl)amino-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N,N-bis-(Octadecyl)amino-5-nitropyridine is a chemical compound with the molecular formula C41H77N3O2 and a molecular weight of 644.07 g/mol . This compound is characterized by its long alkyl chains and a nitro group attached to a pyridine ring, making it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,N-bis-(Octadecyl)amino-5-nitropyridine typically involves the reaction of 2-amino-5-nitropyridine with octadecylamine under specific conditions. The reaction is usually carried out in a solvent such as toluene or dichloromethane, with the presence of a catalyst like triethylamine to facilitate the reaction. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-N,N-bis-(Octadecyl)amino-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Electrophiles such as halogens, acids, or other reactive species in the presence of a suitable catalyst.
Major Products Formed
Reduction: Formation of 2-N,N-bis-(Octadecyl)amino-5-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-N,N-bis-(Octadecyl)amino-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-N,N-bis-(Octadecyl)amino-5-nitropyridine involves its interaction with specific molecular targets and pathways. The long alkyl chains allow it to integrate into lipid membranes, potentially disrupting membrane integrity and function. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-N,N-bis-(Octadecyl)amino-4-nitropyridine
- 2-N,N-bis-(Octadecyl)amino-3-nitropyridine
- 2-N,N-bis-(Octadecyl)amino-6-nitropyridine
Uniqueness
2-N,N-bis-(Octadecyl)amino-5-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. The position of the nitro group at the 5-position of the pyridine ring distinguishes it from other similar compounds, affecting its interaction with molecular targets and its overall properties .
Eigenschaften
Molekularformel |
C41H77N3O2 |
|---|---|
Molekulargewicht |
644.1 g/mol |
IUPAC-Name |
5-nitro-N,N-dioctadecylpyridin-2-amine |
InChI |
InChI=1S/C41H77N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-43(41-36-35-40(39-42-41)44(45)46)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39H,3-34,37-38H2,1-2H3 |
InChI-Schlüssel |
VSCKLPZMDKCDDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C1=NC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


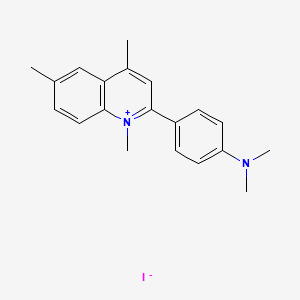



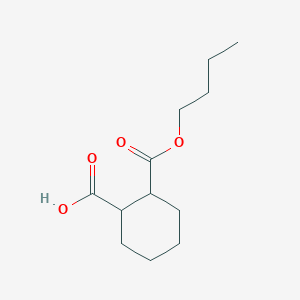


![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)
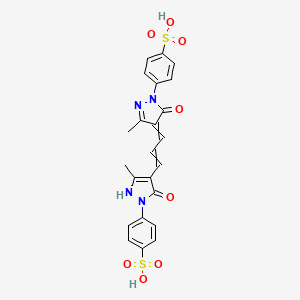
-methanone](/img/structure/B13744928.png)
